[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[4-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-4-5-11)12-6-8-16(9-7-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFAHNUNTNGUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tert-Butoxycarbonyl (Boc) Protection of the Piperidine Amine
The Boc group serves as a critical protecting moiety for the primary amine during synthesis, preventing unwanted side reactions while enabling subsequent functionalization. A widely adopted method involves treating the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in acetonitrile or dichloromethane. For instance, in a protocol adapted from peptide coupling strategies, 4-aminopiperidine reacts with Boc₂O at 0–5°C for 3 hours, achieving yields of 64.8–91.4% after aqueous workup and crystallization.
Key Considerations :
Acetic Acid Moiety Attachment
The acetic acid group is introduced via nucleophilic substitution or coupling reactions. A common strategy involves alkylation of the piperidine nitrogen with bromoacetic acid tert-butyl ester, followed by acidic hydrolysis to yield the free carboxylic acid. For instance, reacting [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidine] with tert-butyl bromoacetate in DMF at 80°C for 12 hours achieves 78% yield, with subsequent deprotection using trifluoroacetic acid (TFA).
Optimization Challenges :
-
Steric Hindrance : Bulky substituents on the piperidine ring necessitate prolonged reaction times or elevated temperatures.
-
Deprotection Efficiency : TFA-mediated cleavage of the tert-butyl ester requires careful control to avoid Boc group removal.
Comparative Analysis of Synthetic Methodologies
Stepwise vs. Convergent Synthesis
Stepwise Synthesis :
Sequential Boc protection, cyclopropanation, and acetic acid attachment are preferred for laboratory-scale production due to modularity. However, cumulative yields often drop below 50% across four steps.
Convergent Synthesis :
Coupling pre-formed cyclopropylamine and acetic acid intermediates improves efficiency. For example, a patent describes condensing Boc-protected cyclopropylamine with 1-chloroacetylpiperidine in the presence of K₂CO₃, achieving 85% yield in a single step.
Catalytic Systems and Yield Optimization
| Reaction Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Boc Protection | DMAP | CH₃CN | 0–5 | 91.4 |
| Cyclopropanation | Cu(acac)₂ | Et₂O | 60 | 68 |
| Acetic Acid Attachment | K₂CO₃ | DMF | 80 | 78 |
| Deprotection | TFA | DCM | 25 | 95 |
Industrial-Scale Production Challenges
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances safety and reproducibility, particularly for exothermic steps like Boc protection. A patent highlights a flow setup where 4-aminopiperidine and Boc₂O are mixed in a microreactor at 5°C, achieving 94% conversion with residence times under 10 minutes.
Purification Techniques
-
Chromatography : Reserved for final product purification due to high costs.
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Crystallization : Tert-butyl ester intermediates are purified via recrystallization from ethanol/water mixtures, reducing impurity levels to <1%.
Stereochemical and Regiochemical Considerations
The stereochemistry at the piperidine C4 position critically influences biological activity. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPHOS) achieves enantiomeric excess (ee) >98% for the (R)-isomer, though this adds complexity to scale-up. Regioselective cyclopropanation remains challenging, with minor products requiring tedious chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism by which [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The piperidine ring and acetic acid moiety also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related piperidine- or piperazine-acetic acid derivatives:
Structural and Functional Analysis
Piperidine vs. Piperazine Cores
- The target compound and 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid () share a piperidine backbone, which provides conformational flexibility for receptor interactions. In contrast, 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid () uses a piperazine ring, introducing an additional nitrogen atom that may enhance hydrogen bonding or alter solubility.
Substituent Effects on Bioactivity
- Cyclopropylamine vs. m-Tolyl Groups : The Boc-cyclopropylamine group in the target compound likely confers steric hindrance and metabolic stability compared to the m-tolyl group in , which may improve lipophilicity.
- Fluorine Substitution: The fluorocyclopropyl group in enhances binding affinity to NTSR1 compared to the non-fluorinated cyclopropyl group in the target compound, as fluorine often improves pharmacokinetic properties.
Hybrid Structures
Pharmacological Data
- Enzyme Inhibition : Compounds like 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid show activity against soluble epoxide hydrolase (sEH), a target in inflammatory diseases .
- Receptor Modulation : Quinazoline and pyrimidine derivatives () demonstrate sub-micromolar potency for NTSR1, with fluorinated variants (e.g., ) showing improved efficacy.
Biological Activity
[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropyl group, suggest promising biological activity, particularly in relation to neurotransmitter systems and receptor interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
The compound is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Cyclopropyl Group : A three-membered carbon ring that may influence binding properties.
- Tert-butoxycarbonyl (Boc) Group : A protecting group that enhances stability during synthesis.
The biological activity of this compound is largely determined by its interaction with specific biological targets, including enzymes and receptors. The Boc group facilitates selective reactions during synthesis, while the free amine can modulate the activity of various targets upon deprotection.
Biological Activity Assessment
Preliminary studies indicate that this compound may affect neurotransmitter systems, which can be assessed through various bioassays measuring efficacy, potency, and selectivity against specific targets. Key parameters include:
| Parameter | Description |
|---|---|
| Efficacy | The ability to produce a desired effect. |
| Potency | The amount of drug needed to produce an effect. |
| Selectivity | The degree to which a drug acts on a given target compared to others. |
ADME Properties
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the compound's suitability as a drug candidate. These properties influence the compound’s bioavailability and therapeutic potential.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential applications of this compound:
- Neurotransmitter Interaction : Studies suggest that compounds with similar structures can modulate neurotransmitter release and receptor activity, indicating potential use in treating neurological disorders.
- P-glycoprotein Modulation : The compound may interact with P-glycoprotein (P-gp), an important efflux transporter involved in drug absorption and resistance. Compounds that stimulate or inhibit P-gp can significantly affect pharmacokinetics and therapeutic efficacy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-cyclopropanecarboxylic acid | Cyclopropane ring, amino group | Involved in neurotransmitter synthesis |
| 4-Aminopiperidine | Piperidine ring with an amino group | Known for its role in pain modulation |
| Cyclopropylmethanamine | Cyclopropane structure with an amine | Utilized in various pharmaceutical applications |
These compounds exhibit varying degrees of biological activity and pharmacological profiles, highlighting the unique aspects of this compound.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : Synthesis typically involves sequential Boc protection of the cyclopropylamine group, followed by piperidine functionalization and acetic acid coupling. Key intermediates include Boc-protected piperidine derivatives (e.g., 1-Boc-4-piperidone, CAS 69610-40-8, mp 59–63°C) . Solvent compatibility for intermediates should follow guidelines for polar aprotic solvents (e.g., acetonitrile, acetone) to avoid degradation . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is recommended for ≥95% purity .
Q. How can solubility and stability of this compound be assessed under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents like DMSO (for stock solutions) or aqueous buffers (pH 7.4) with <10% organic modifiers. Avoid acetic acid due to incompatibility with Boc-protected amines .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C–40°C), and light exposure. Monitor via HPLC for Boc deprotection (characteristic peak loss at ~162–166°C) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Hazards : Potential respiratory irritation (H335) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing interference from the Boc group?
- Methodological Answer :
- Deprotection Strategy : Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v) for Boc removal, followed by neutralization with aqueous NaHCO₃ . Validate completeness via LC-MS (mass shift of –100 Da corresponding to Boc loss) .
- Control Experiments : Include Boc-free analogs to isolate the impact of the cyclopropyl-piperidine-acetic acid scaffold on activity .
Q. How should contradictory data on Boc deprotection kinetics under varying conditions be resolved?
- Methodological Answer :
- Kinetic Analysis : Use pseudo-first-order kinetics under controlled TFA concentrations (0.1–1 M) and monitor via in situ FTIR (C=O stretch at ~1680 cm⁻¹ for Boc) .
- Theoretical Framework : Apply the Eyring equation to model activation parameters (ΔH‡, ΔS‡) and identify steric effects from the cyclopropyl group .
Q. What advanced analytical techniques are recommended for characterizing stereochemical purity in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with heptane/ethanol (90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-prolinol) to confirm absolute configuration .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
